molecular formula C19H16N2O3 B3384041 3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid CAS No. 519137-43-0

3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid

Cat. No.: B3384041
CAS No.: 519137-43-0
M. Wt: 320.3 g/mol
InChI Key: QQLAJYFBOAHMSU-FMIVXFBMSA-N
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Description

3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with phenyl and methoxyphenyl groups, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized via the reaction of phenylhydrazine with an appropriate diketone or β-keto ester. The resulting pyrazole intermediate is then subjected to further functionalization.

  • Formation of Pyrazole Core

      Reactants: Phenylhydrazine and a diketone or β-keto ester.

      Conditions: Reflux in ethanol or another suitable solvent, often in the presence of an acid catalyst.

  • Substitution with Methoxyphenyl Group

      Reactants: Pyrazole intermediate and 4-methoxybenzaldehyde.

      Conditions: Condensation reaction under basic conditions, typically using sodium ethoxide or potassium carbonate.

  • Formation of Acrylic Acid Moiety

      Reactants: Substituted pyrazole and acrylic acid or its derivatives.

      Conditions: Coupling reaction, often facilitated by a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Products: Oxidized derivatives, potentially altering the methoxy group or the pyrazole ring.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Products: Reduced forms of the acrylic acid moiety or the pyrazole ring.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substituted derivatives, where the methoxy or phenyl groups are replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The pyrazole ring is a common pharmacophore in many biologically active molecules, and the presence of the methoxyphenyl and acrylic acid groups can enhance its biological activity.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the acrylic acid moiety can participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole: Lacks the acrylic acid moiety, potentially altering its reactivity and biological activity.

    3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazole: The hydroxy group can engage in different interactions compared to the methoxy group.

    3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyrazole ring.

Uniqueness

The presence of both the methoxyphenyl and acrylic acid groups in 3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid makes it unique, providing a combination of electronic and steric properties that can be exploited in various chemical and biological applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

(E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-17-10-7-14(8-11-17)19-15(9-12-18(22)23)13-21(20-19)16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLAJYFBOAHMSU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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